molecular formula C14H20N4O5S B13313776 N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide

N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide

Cat. No.: B13313776
M. Wt: 356.40 g/mol
InChI Key: UYAMIKSRXZLLSN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide (CAS 1830065-14-9) is a synthetic small molecule with a molecular formula of C14H20N4O5S and a molecular weight of 356.40 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the study of targeted cancer therapies. Its core structure incorporates a piperidine-3-carboxamide scaffold, which has been identified in scientific literature as a key pharmacophore for inhibiting critical signaling pathways involved in cancer cell proliferation . Research into analogous piperidine-3-carboxamide derivatives has demonstrated their potential as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in cancers such as basal cell carcinoma and medulloblastoma . These compounds are believed to exert their effect by targeting the Smoothened (Smo) receptor, a key component of the Hh pathway . Furthermore, the N-arylpiperidine-3-carboxamide scaffold has also been explored in high-throughput screens for inducing cellular senescence, a state of permanent growth arrest, in human melanoma cells, highlighting its potential as a versatile chemical template for developing novel anticancer agents . The structural features of this molecule, including the 2-nitrobenzenesulfonyl (nosyl) protecting group and the terminal ethylamine, also make it a valuable synthetic intermediate for further chemical diversification in drug discovery efforts. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H20N4O5S

Molecular Weight

356.40 g/mol

IUPAC Name

N-(2-aminoethyl)-1-(2-nitrophenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C14H20N4O5S/c15-7-8-16-14(19)11-4-3-9-17(10-11)24(22,23)13-6-2-1-5-12(13)18(20)21/h1-2,5-6,11H,3-4,7-10,15H2,(H,16,19)

InChI Key

UYAMIKSRXZLLSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrobenzenesulfonyl group: This step may involve the reaction of the piperidine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the aminoethyl group: This can be done through nucleophilic substitution reactions using 2-aminoethyl derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” depends on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrobenzenesulfonyl group may play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide can be contextualized within the broader family of nitrogen-containing heterocycles, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives. Below is a detailed comparison based on structural features, synthetic strategies, and biological activity:

Structural Features

  • Core Heterocycle :

    • Target Compound : Piperidine (6-membered saturated ring with one nitrogen atom).
    • Comparators : Cyclen and cyclam derivatives (12- or 14-membered macrocyclic polyamines with four nitrogen atoms) .
    • Key Difference : The macrocyclic structure of cyclen/cyclam allows for metal ion coordination, whereas the piperidine core in the target compound lacks this property.
  • Substituents: Target Compound: Features a 2-nitrobenzenesulfonyl group (electron-withdrawing) and an aminoethyl-carboxamide arm. Comparators: Cyclam derivatives are often substituted with pyridine, aminophenyl, or polyamine chains (e.g., N-(2-aminoethyl)propane-1,3-diamine) . Key Difference: The nitrobenzenesulfonyl group in the target compound may confer distinct electronic and steric effects compared to the pyridine or polyamine substituents in cyclam analogs.

Biological Activity

N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide, a piperidine derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H20N4O5S
  • Molecular Weight : 356.40 g/mol
  • IUPAC Name : N-(2-aminoethyl)-1-(2-nitrophenyl)sulfonylpiperidine-3-carboxamide
  • Key Functional Groups : Nitro group, sulfonamide, aminoethyl side chain

The presence of these functional groups contributes to the compound's reactivity and biological interactions. The nitrobenzenesulfonyl moiety is particularly important for its potential binding affinity to various biological targets.

This compound exhibits biological activity primarily through modulation of enzyme activity and receptor function. Preliminary studies suggest that it may inhibit specific pathways critical for cell proliferation, particularly in cancer cells. The nitro group can be reduced to an amino group, potentially altering the compound's activity and enhancing its therapeutic profile.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways.
  • Antimicrobial Activity : Initial studies indicate effectiveness against various microbial strains.

Biological Activity Overview

Recent research has highlighted the compound's promising biological activities:

  • Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
  • Anticancer Effects : Demonstrated potential in inhibiting tumor cell growth in vitro.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
AnticancerInhibits growth of cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes,

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that demonstrated effectiveness comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability. The mechanism was linked to apoptosis induction through caspase activation pathways. Further investigations are needed to explore its efficacy in vivo and determine optimal dosing strategies.

Q & A

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. A common approach includes:

  • Step 1 : Sulfonylation of the piperidine nitrogen using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to ensure regioselectivity .
  • Step 2 : Coupling the aminoethyl group via carbodiimide-mediated amidation (e.g., EDC/HOBt) to avoid racemization .
    Critical factors include temperature control (<10°C for sulfonylation to prevent side reactions) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Yield optimization requires monitoring intermediates via TLC and NMR to confirm purity at each stage .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the sulfonamide and amide bonds. Key signals include downfield shifts for the nitrobenzenesulfonyl group (δ 8.0–8.5 ppm aromatic protons) and the piperidine carboxamide (δ 2.5–3.5 ppm for CH2NH) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion detection) .
  • X-ray Crystallography : Resolves stereochemistry if chiral centers are present, though crystallization may require trial of mixed solvents (e.g., hexane/ethyl acetate) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C for 48 hours, monitoring via HPLC. Nitro groups are prone to reduction in acidic media, while sulfonamides hydrolyze under strong alkaline conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C typical for sulfonamides). Store at –20°C in amber vials to prevent photodegradation of the nitrobenzene moiety .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

Contradictions in enzyme inhibition or receptor binding may arise from:

  • Solvent Artifacts : DMSO >1% can denature proteins; use alternative solvents like saline with <0.1% Tween-80 .
  • Metabolite Interference : Conduct LC-MS/MS to identify degradation products during assays. For example, nitro-reduction metabolites may exhibit off-target activity .
  • Statistical Validation : Replicate dose-response curves (n ≥ 3) and apply ANOVA to distinguish signal noise from true activity .

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s pharmacological profile?

  • Core Modifications : Replace the nitrobenzenesulfonyl group with electron-withdrawing substituents (e.g., CF3) to enhance metabolic stability. Compare IC50 shifts in enzyme assays .
  • Aminoethyl Chain Variations : Introduce cyclic amines (e.g., pyrrolidine) or alkyl spacers to assess impact on membrane permeability (logP calculated via HPLC) .
  • In Silico Modeling : Dock modified structures into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities before synthesis .

Q. What methodologies are recommended for studying this compound’s interaction with cytochrome P450 enzymes?

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, quenching reactions at timed intervals. Detect metabolites via UPLC-QTOF .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to calculate Ki values. Pre-incubate compound with microsomes to test time-dependent inhibition .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to incubations; GSH adducts indicate bioactivation risks .

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